4-Nitrobenzyl(2-pyridyl)amine

Description

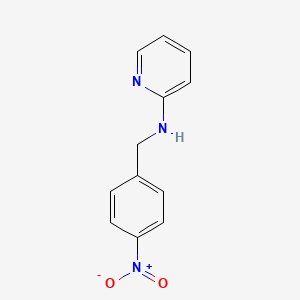

4-Nitrobenzyl(2-pyridyl)amine is a nitroaromatic compound featuring a benzyl group substituted with a nitro (-NO₂) moiety at the para position and linked to a 2-pyridylamine group. This structure confers unique electronic and steric properties, making it relevant in applications such as fluorescent derivatization for detecting reactive isocyanates in industrial hygiene monitoring . Its synthesis typically involves nucleophilic substitution or reductive amination between 4-nitrobenzyl halides and 2-aminopyridine derivatives.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8H,9H2,(H,13,14) |

InChI Key |

QOLIGXABOXPTAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and application of 4-nitrobenzyl(2-pyridyl)amine are influenced by its substituents. Key structural analogs include:

Substituent Effects :

- Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilicity, facilitating reactions with nucleophiles like isocyanates. In contrast, amino-substituted analogs (e.g., 4-aminobenzylamine) exhibit nucleophilic behavior .

- Pyridyl vs. Piperazine Rings : The 2-pyridyl group in this compound provides π-π stacking interactions, improving chromatographic separation. Piperazine-based reagents like 2PP offer higher molar absorptivity due to extended conjugation .

Performance in Derivatization Reactions

- Molar Absorptivity: Urea derivatives of 2PP exhibit significantly higher UV absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) compared to NNNP-derived products (ε ~5,000 L·mol⁻¹·cm⁻¹), attributed to 2PP’s aromatic system .

- Reactivity : Secondary amines (e.g., NNNP, 2PP) are preferred for derivatizing isocyanates due to their nucleophilicity. This compound’s primary amine group may limit reactivity compared to piperazine-based reagents .

Stability and Regulatory Considerations

- Stability : NNNP was phased out due to instability under ambient conditions, while 2PP and anthracene-based reagents (e.g., MAP) offer superior shelf life . The pyridyl group in this compound may enhance stability relative to aliphatic amines like NNNP.

- Nitrobenzyl-based compounds like this compound may avoid such issues, making them viable alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.